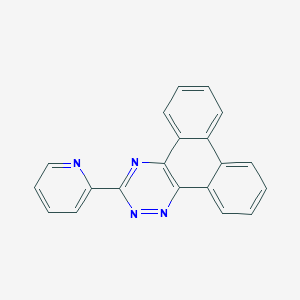
3-(PYRIDIN-2-YL)-1,2,4-TRIAZATRIPHENYLENE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(PYRIDIN-2-YL)-1,2,4-TRIAZATRIPHENYLENE is a heterocyclic compound that features a unique structure combining a pyridine ring, a phenanthrene moiety, and a triazine ring
Méthodes De Préparation
The synthesis of 3-(PYRIDIN-2-YL)-1,2,4-TRIAZATRIPHENYLENE typically involves the condensation of isonitrosoacetophenone hydrazones with pyridine-2-carbaldehyde . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the formation of the triazine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-(PYRIDIN-2-YL)-1,2,4-TRIAZATRIPHENYLENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazine ring, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield amine derivatives.
Applications De Recherche Scientifique
3-(PYRIDIN-2-YL)-1,2,4-TRIAZATRIPHENYLENE has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(PYRIDIN-2-YL)-1,2,4-TRIAZATRIPHENYLENE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . The photophysical properties of the compound are due to its unique structure, which allows for efficient energy transfer and emission of light .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(PYRIDIN-2-YL)-1,2,4-TRIAZATRIPHENYLENE include other triazine derivatives such as 3-(pyridin-4-yl)-1,2,4-triazine and 6-phenyl-3-(pyridin-2-yl)-1,2,4-triazine . These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of a phenanthrene moiety with a triazine ring, which imparts distinct photophysical and chemical properties.
Propriétés
Formule moléculaire |
C20H12N4 |
|---|---|
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
3-pyridin-2-ylphenanthro[9,10-e][1,2,4]triazine |
InChI |
InChI=1S/C20H12N4/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)19-18(15)22-20(24-23-19)17-11-5-6-12-21-17/h1-12H |
Clé InChI |
PUXDCBHUQWIFIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C(N=N4)C5=CC=CC=N5 |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C(N=N4)C5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-{[4-(Hydroxy{bis[4-(trifluoromethoxy)phenyl]}methyl)-1-piperidinyl]methyl}phenyl)-1-propanone](/img/structure/B344212.png)
![4-{[4-(Hydroxy{bis[4-(trifluoromethoxy)phenyl]}methyl)-1-piperidinyl]methyl}phenyl methylcarbamate](/img/structure/B344214.png)
![5-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-4-phenyl-3,4-dihydropyrazole-2-carboxamide](/img/structure/B344215.png)
![N-[4-(cyclopropylmethoxy)phenylmethyl]-4-[bis(4-trifluoromethylphenyl)hydroxymethyl]piperidine](/img/structure/B344217.png)
![Isopropyl 4-{[4-(hydroxy{bis[4-(trifluoromethoxy)phenyl]}methyl)-1-piperidinyl]methyl}phenylcarbamate](/img/structure/B344220.png)
![[2-(4-Propoxybenzyl)-1,3-dioxan-5-yl]{bis[4-(trifluoromethyl)phenyl]}methanol](/img/structure/B344222.png)
![1-[1,3-Benzothiazol-2-yl(methyl)amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B344223.png)
![methyl N-[({3-[(4,6-dimethoxy-2-pyrimidinyl)oxy][1,1'-biphenyl]-2-yl}carbonyl)oxy]ethanimidothioate](/img/structure/B344224.png)

![3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-6-methyl-2-pyridinecarbaldehyde](/img/structure/B344227.png)

![4-({1-[3-(1H-imidazol-1-yl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)benzonitrile](/img/structure/B344233.png)
![5-benzylidene-3-[3-(1H-imidazol-1-yl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B344234.png)
